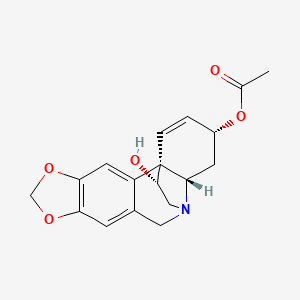
3-O-Acetylhamayne
説明
3-O-Acetylhamayne is an alkaloid belonging to the Amaryllidaceae family, a group of natural products renowned for their diverse pharmacological activities. It has been isolated from species such as Amaryllis belladonna , Crinum macowanii , C. moorei , and Narcissus angustifolius . Structurally, it is characterized by a lycorine-type backbone with an acetyl group at the C-3 position, distinguishing it from related alkaloids like hamayne and vittatine .
This compound exhibits notable antiprotozoal activity against Trypanosoma brucei rhodesiense (IC50 = 1.51 µg/mL), T. cruzi (IC50 = 8.25 µg/mL), Leishmania donovani (IC50 = 17.91 µg/mL), and Plasmodium falciparum (IC50 = 1.14 µg/mL) .
特性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
[(1S,13S,15R,18R)-18-hydroxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-yl] acetate |
InChI |
InChI=1S/C18H19NO5/c1-10(20)24-12-2-3-18-13-6-15-14(22-9-23-15)4-11(13)7-19(8-17(18)21)16(18)5-12/h2-4,6,12,16-17,21H,5,7-9H2,1H3/t12-,16-,17-,18-/m0/s1 |
InChIキー |
NWAYYOQRSAEORM-JUKXBJQTSA-N |
SMILES |
CC(=O)OC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O |
正規SMILES |
CC(=O)OC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Alkaloids
Structural Analogs
3-O-Acetylhamayne shares biosynthetic pathways with alkaloids like vittatine , hamayne , and siculine , which differ in functional group substitutions (e.g., hydroxylation, methylation) . For example:
- Hamayne : Lacks the C-3 acetyl group, which may reduce lipophilicity and membrane permeability compared to this compound.
- 1-O-Acetylcaranine : Contains an acetyl group at C-1 instead of C-3, resulting in weaker antiprotozoal activity (IC50 > 3.21 µg/mL for P. falciparum) .
- Buphanamine : A crinine-type alkaloid with minimal antiparasitic activity (IC50 > 25 µg/mL for T. cruzi) and lower cytotoxicity (IC50 > 100 µg/mL against L6 cells) .
Antiprotozoal Activity
Table 1 compares the antiprotozoal activity of this compound with related alkaloids:
| Compound | T. brucei (IC50, µg/mL) | T. cruzi (IC50, µg/mL) | L. donovani (IC50, µg/mL) | P. falciparum (IC50, µg/mL) | Cytotoxicity (L6 cells, IC50, µg/mL) |
|---|---|---|---|---|---|
| This compound | 1.51 | 8.25 | 17.91 | 1.14 | 1.72 |
| 1-O-Acetylcaranine | 1.97 | 35.9 | >100 | 3.21 | 14.2 |
| Buphanamine | 28.2 | 62.9 | >100 | 25.9 | >100 |
| Crude A. belladonna extract | 4.67 | 34.9 | >100 | 1.17 | 34.3 |
| Stlopine (from Galanthus trojanus) | 21.9 | - | 52.9 | - | - |
This compound outperforms most analogs against T. brucei and P. falciparum, but its cytotoxicity limits its selectivity index (SI = IC50 mammalian cells / IC50 parasite).
Acetylcholinesterase Inhibition
Table 2 highlights AChE inhibitory activity:
Reference values from external literature; data for this compound from
While this compound shows moderate AChE inhibition, it is less potent than flavonoids like 6-hydroxyluteolin 5-rhamnoside .
P-glycoprotein (P-gp) Interactions
Notably, criniine (a structural analog) demonstrates strong P-gp binding despite shared backbone features, underscoring the unpredictability of structure-activity relationships in P-gp modulation .
Key Research Findings and Challenges
Potency vs. Toxicity : this compound’s high antiprotozoal activity is counterbalanced by cytotoxicity, limiting its therapeutic window .
Structural Optimization: Acetylation at C-3 enhances bioactivity compared to non-acetylated analogs (e.g., hamayne), but further modifications are needed to improve selectivity .
Mechanistic Complexity : Its dual activity (antiprotozoal and AChE inhibition) suggests multiple molecular targets, complicating mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


